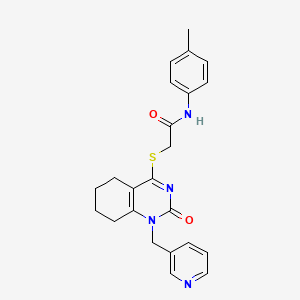

![molecular formula C15H14ClNO4 B2932584 {[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate CAS No. 391239-51-3](/img/structure/B2932584.png)

{[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

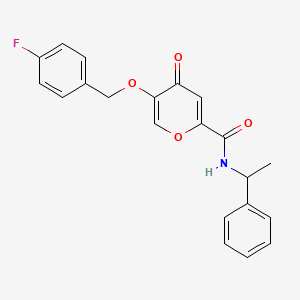

The compound “{[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate” is an organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen . The compound also contains a carbamoyl group, a methyl group, and a 2-(4-chlorophenyl)acetate group .

Synthesis Analysis

The synthesis of such compounds often involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The synthesis could also involve the use of furan synthesis methods .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with several functional groups. The furan ring provides aromaticity to the molecule, while the carbamoyl and acetate groups contribute to its reactivity .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a reaction that conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . It can also undergo protodeboronation, a reaction that involves the removal of a boron group from an organic compound .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 212.21 . The compound is stable under normal shipping and storage conditions .Safety and Hazards

Orientations Futures

The future directions for the study and application of “{[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate” could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the Suzuki–Miyaura coupling and protodeboronation reactions could be optimized for better yield and selectivity . The compound’s interaction with biological systems could also be studied further to explore potential medicinal applications.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For example, indole derivatives have been found to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with their targets and induce changes in cellular processes.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, suggesting that they may induce a range of molecular and cellular effects .

Propriétés

IUPAC Name |

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4/c16-12-5-3-11(4-6-12)8-15(19)21-10-14(18)17-9-13-2-1-7-20-13/h1-7H,8-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGDBTPRQUICAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)COC(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85270998 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2932501.png)

![3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid](/img/structure/B2932503.png)

![2-chloro-N-{1-[4-(2-methylpropyl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2932509.png)

![7-[(4-Chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)

![2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid](/img/structure/B2932513.png)

![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide](/img/structure/B2932518.png)

![1'-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2932522.png)